Cas no 39562-70-4 (Nitrendipine)

Nitrendipine 化学的及び物理的性質
名前と識別子
-
- Nitrendipine
- ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(meta-nitrophenyl)-3,5-pyridinedicarboxylate
- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
- BAY-E-5009
- Bylotensin
- BAY E 5009
- Bayotensin
- Baypress
- Nidrel
- Nitrendipinum
- Nitrendipin
- Nitrendipino
- Deiten
- Nitrendipinum [INN-Latin]
- Nitrendipino [INN-Spanish]
- 3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- MLS000069349
- PVHUJELLJLJGLN-UHFFFAOYSA-N
- C18H20N2O6
- 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophe
- SR-01000075334-2
- PD033036
- MLS002154060
- A824621
- NITRENDIPINE [EP IMPURITY]
- Nitrendipine, European Pharmacopoeia (EP) Reference Standard
- HMS2089H15
- EINECS 254-513-1
- UNII-9B627AW319
- (+/-)-ETHYL METHYL 1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLATE
- SCHEMBL38972
- SPBio_001470
- HMS3411I14
- Bio1_001098
- HMS1570H14
- Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (.+/-.)-
- (.+/-.)-Nitrendipine
- NCGC00261566-01
- Nitrendipine [USAN:INN:BAN:JAN]
- NC00241
- Pharmakon1600-01503609
- Nitrepin
- SMR000058366
- NCGC00024676-06
- HMS3675I14
- D00629
- Spectrum5_001655
- 9B627AW319
- CHEMBL3195219
- Prestwick0_000916
- methylethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- (+/-)-NITRENDIPINE
- AKOS015894921
- Bio2_000599
- Spectrum_001901
- SR-01000075334-6
- NCGC00015713-13
- SW219737-1
- W-106422
- Baylotensin
- NSC 758466
- NCGC00015713-07
- KBioSS_000119
- Nitrendipine,(S)
- BRD-A02006392-001-09-9
- N1186
- NITRENDIPINE [MART.]
- NITRENDIPINE [EP MONOGRAPH]
- NCGC00015713-26
- KBioGR_000119
- ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Bio1_000120
- KBioSS_002432
- AKOS016340326
- NCGC00015713-04
- AC-648
- KBio1_001782
- NCGC00024013-02
- NITRENDIPINE [INN]
- HMS2097H14
- N-144
- BRD-A02006392-001-06-5
- MLS001424133
- SpecPlus_000742
- Nitrendipine, >95%, powder
- NSC758466
- NCGC00024676-03
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (+-)-
- HMS2051B04
- HMS3714H14
- HMS2230F04
- HMS3262B04
- HMS1791F21
- HMS3402F21
- CBiol_001834
- CCG-100991
- Prestwick2_000916
- NCGC00015713-05
- NCGC00024676-07
- 39562-70-4
- NITRENDIPINE [WHO-DD]
- Nitrendipine 100 microg/mL in Acetonitrile
- BPBio1_000872
- Z239859926
- AKOS000622913
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- C07713
- O3-ethyl O5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- AB00053154_04
- SR-01000075334
- FT-0601600
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylic acid ethyl methyl ester
- MLS001148149
- BRD-6392
- KBio2_002426
- AB00053154_05
- Prestwick3_000916
- BRD6392
- (+-)-Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- Nitrendipine (JP17/USAN/INN)
- Spectrum2_001565
- AB00513962
- EN300-18434855
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (+/-)-
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylic acid ethyl methyl ester
- NCGC00015713-09
- KBio2_002687
- HMS2093G17
- Lopac0_000881
- KBioGR_001476
- KBio2_000119
- CCG-39343
- Ethyl 1,4-dihydro-5-(acetoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridincarboxylat
- IDI1_033869
- KS-1305
- Baypress (TN)
- Spectrum4_001088
- NCGC00024676-05
- DTXSID0023373
- BSPBio_002575
- KBio3_000237
- NITRENDIPINE [JAN]
- HMS1989F21
- HMS1361F21
- DTXCID203373
- EU-0100881
- KBio3_001795
- NITRENDIPINE [MI]
- SR-01000075334-1
- Tox21_110201
- CAS-39562-70-4
- SR-01000075334-4
- NCGC00015713-10
- NCGC00024676-04
- CA-212
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester
- NCGC00015713-06
- GTPL2334
- SPECTRUM1503609
- Nitrendipine for peak identification
- HMS3884H21
- Opera_ID_928
- Oprea1_472855
- (.+/-.)-Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- NCGC00015713-08
- MFCD00082255
- KBio2_007562
- Spectrum3_000968
- CHEBI:7582
- DB01054
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate #
- Tox21_110201_1
- HMS3393B04
- NCGC00024676-02
- NSC-758466
- Prestwick1_000916
- BSPBio_001399
- HMS3266B03
- Tox21_500881
- LP00881
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- AB00053154-03
- NITRENDIPINE [USAN]
- HMS3651F05
- BSPBio_000792
- PD003069
- SY058769
- DivK1c_006838
- SBI-0050856.P003
- 3-ethyl5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Bio2_000119
- HY-B0424
- Nitrendipine for peak identification, European Pharmacopoeia (EP) Reference Standard
- BCP07540
- BDBM50237611
- SPBio_002981
- Q416584
- HMS3371J07
- (+/-)-BAY-E-5009
- SDCCGSBI-0050856.P004
- MLS002153303
- NCGC00015713-11
- MLS000759400
- Bio1_000609
- KBio2_004994
- KBio3_000238
- S2491
- Oprea1_703261
- NS00007571
- BRN 0498823
- KBio2_005255
- A10804
- STK368903
- Nitrendipine (JP18/USAN/INN)
- 1ST10230
- BRD-A02006392-001-17-2
- BBL028163
- BRD-A02006392-001-15-6
- BRD-A02006392-001-16-4
-
- MDL: MFCD00082255
- インチ: 1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
- InChIKey: PVHUJELLJLJGLN-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C(C(=O)OC([H])([H])[H])C1([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O
- BRN: 0498823
計算された属性
- せいみつぶんしりょう: 360.13200
- どういたいしつりょう: 360.132
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 661
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 110
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3595 (rough estimate)
- ゆうかいてん: 158°C
- ふってん: 464.8℃/760mmHg
- フラッシュポイント: 249.5±28.7 °C
- 屈折率: 1.5700 (estimate)
- ようかいど: methanol: 15 mg/mL
- すいようせい: Soluble in DMSO (17.5 mg/ml), methanol (15 mg/ml), ethyl acetate, and ethanol (25 mM). Insoluble in water.
- PSA: 110.45000
- LogP: 3.41770
- ようかいせい: アセトンやクロロホルムに溶けやすく、メタノールやエタノールに微溶し、水にほとんど溶けない。
Nitrendipine セキュリティ情報
Nitrendipine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Nitrendipine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-201466A-100mg |
Nitrendipine, |
39562-70-4 | 100mg |
¥1158.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | 484738-100MG |
Nitrendipine, 95% |
39562-70-4 | 95% | 100MG |
¥ 1662 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0119-1 mL * 10 mM (in DMSO) |
Nitrendipine |
39562-70-4 | 99.00% | 1 mL * 10 mM (in DMSO) |
¥355.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60741-250mg |
Nitrendipine |
39562-70-4 | 250mg |
¥778.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001515-1g |
Nitrendipine |
39562-70-4 | 95% | 1g |
¥108 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001515-100mg |
Nitrendipine |
39562-70-4 | 95% | 100mg |
¥31 | 2023-09-09 | |
eNovation Chemicals LLC | D491519-1g |
Nitrendipine |
39562-70-4 | 98% | 1g |
$360 | 2024-05-24 | |
abcr | AB347672-10 g |
Nitrendipine, 95%; . |
39562-70-4 | 95% | 10 g |
€275.40 | 2023-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VG003-50mg |
Nitrendipine |
39562-70-4 | 98+% | 50mg |
978CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60740-1g |
Nitrendipine |
39562-70-4 | 1g |
¥179.0 | 2021-09-08 |
Nitrendipine 関連文献
-
Beth McMillan,David J. Gavaghan,Gary R. Mirams Toxicol. Res. 2017 6 912
-
You Li,Ji Li,Shanqiao Chen,Dan Yang,Chengchu Liu,Guorong Fan Anal. Methods 2013 5 3353
-
N. Poovaiah,Z. Davoudi,H. Peng,B. Schlichtmann,S. Mallapragada,B. Narasimhan,Q. Wang Nanoscale 2018 10 16962
-
4. Large-scale cytological profiling for functional analysis of bioactive compoundsMarcos H. Woehrmann,Walter M. Bray,James K. Durbin,Sean C. Nisam,Alicia K. Michael,Emerson Glassey,Joshua M. Stuart,R. Scott Lokey Mol. BioSyst. 2013 9 2604
-
Javad Safari,Fatemeh Azizi,Masoud Sadeghi New J. Chem. 2015 39 1905
-
Shiping Zhan,Jingchang Wang,Weijing Wang,Liyun Cui,Qicheng Zhao RSC Adv. 2019 9 16167
-
Caren Wanzke,Marta Tena-Solsona,Benedikt Rie?,Laura Tebcharani,Job Boekhoven Mater. Horiz. 2020 7 1397
-
Xiuling Tang,Huanhuan Zhao,Wei Jiang,Song Zhang,Shun Guo,Xiaobo Gao,Peng Yang,Lei Shi,Linna Liu Food Funct. 2018 9 5880
-
Bingren Tian,Shiyao Hua,Yu Tian,Jiayue Liu J. Mater. Chem. B 2020 8 10050
-
Alyne Fávero Galv?o,Tatiana Okura Ajimura,Fernando Armani Aguiar,Keyller Bastos Borges,Cristiane Masetto de Gaitani Anal. Methods 2012 4 2953
Nitrendipineに関する追加情報
Introduction to Nitrendipine (CAS No. 39562-70-4)
Nitrendipine, a calcium channel blocker, is a pharmaceutical compound with the chemical formula C₂₈H₂₈N₂O₄. Its CAS number, 39562-70-4, uniquely identifies it in the chemical and pharmaceutical industries. This compound has garnered significant attention due to its therapeutic applications and the ongoing research that continues to explore its potential benefits.
The primary mechanism of action for Nitrendipine involves its selective binding to L-type calcium channels in cardiac and vascular smooth muscle cells. By blocking these channels, it reduces the influx of calcium ions, leading to vasodilation and decreased blood pressure. This mechanism makes it particularly effective in the management of hypertension and angina pectoris.
Recent studies have highlighted the therapeutic potential of Nitrendipine in conditions beyond cardiovascular disorders. For instance, research has suggested that it may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has opened new avenues for investigation in central nervous system disorders.
In clinical settings, Nitrendipine is often prescribed for its efficacy in lowering blood pressure and alleviating symptoms associated with coronary artery disease. Its long half-life allows for once-daily dosing, improving patient compliance. The drug's safety profile has been well-documented, with common side effects including dizziness, headache, and edema, which are generally manageable and dose-dependent.
Advances in pharmacokinetic studies have provided deeper insights into how Nitrendipine interacts with biological systems. Researchers have utilized techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its metabolic pathways. These findings have been crucial in optimizing dosing regimens and identifying potential drug-drug interactions.
The development of novel formulations of Nitrendipine has also been a focus of recent research. Transdermal patches and extended-release tablets have been explored to enhance bioavailability and reduce gastrointestinal side effects. Such innovations aim to improve patient comfort while maintaining therapeutic efficacy.
Emerging evidence suggests that Nitrendipine may have anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis. Preclinical studies have demonstrated its ability to modulate inflammatory pathways, potentially opening new therapeutic strategies for autoimmune diseases.
The role of Nitrendipine in combination therapy has also been investigated. Studies have shown that when used in conjunction with ACE inhibitors or beta-blockers, it can provide synergistic effects in managing cardiovascular conditions. This underscores the importance of personalized medicine approaches in optimizing treatment outcomes.
Future research directions for Nitrendipine include exploring its potential as an adjunct therapy in cancer treatment. Preliminary studies have indicated that it may inhibit tumor growth by interfering with calcium signaling pathways in cancer cells. While further investigation is needed, these findings hold promise for developing new anticancer strategies.
The global market for Nitrendipine continues to grow, driven by increasing prevalence of cardiovascular diseases and advancements in drug delivery systems. Pharmaceutical companies are investing heavily in research to expand its therapeutic applications and improve patient outcomes.
In conclusion, Nitrendipine (CAS No. 39562-70-4) is a versatile pharmaceutical compound with a well-established role in cardiovascular therapy. Its unique properties and ongoing research make it a promising candidate for treating a wide range of conditions, from hypertension to neurodegenerative diseases. As scientific understanding continues to evolve, the therapeutic potential of Nitrendipine is expected to expand further, offering new hope for patients worldwide.
39562-70-4 (Nitrendipine) 関連製品
- 499-81-0(3,5-Pyridinedicarboxylic Acid)
- 39562-22-6(2-Methoxyethyl 2-(3-Nitrobenzylidene)acetoacetate)
- 66085-59-4(Nimodipine)
- 22502-03-0(2-Methoxyethyl acetoacetate)
- 21829-25-4(Nifedipine)
- 22609-73-0(Niludipine)
- 62571-86-2(Captopril)
- 14205-46-0(Isopropyl 3-aminocrotonate)
- 21881-77-6(M-Nifedipine)
- 100427-26-7(Lercanidipine)

